molecular formula C9H10N4O3 B2561696 3-(8-Hydroxy-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanoic acid CAS No. 1401319-34-3

3-(8-Hydroxy-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanoic acid

Cat. No.: B2561696
CAS No.: 1401319-34-3
M. Wt: 222.204
InChI Key: PEPIJPXPEKSLTB-UHFFFAOYSA-N
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Description

3-(8-Hydroxy-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanoic acid is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a triazolo-pyridazine core, which is known for its biological activity and potential therapeutic benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(8-Hydroxy-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of hydrazine derivatives with dicarbonyl compounds to form the triazolo-pyridazine core. The specific conditions, such as temperature and solvent, can vary depending on the desired yield and purity .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for large-scale production. These processes often include the use of automated reactors and continuous flow systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(8-Hydroxy-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols .

Scientific Research Applications

3-(8-Hydroxy-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(8-Hydroxy-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanoic acid involves its interaction with specific molecular targets. It acts as an inhibitor of c-Met and Pim-1 kinases, which are involved in cell proliferation and survival pathways. By inhibiting these kinases, the compound can induce apoptosis in cancer cells and halt tumor growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(8-Hydroxy-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanoic acid apart is its dual inhibition of c-Met and Pim-1 kinases, which is not commonly observed in other similar compounds. This dual activity enhances its potential as a therapeutic agent in cancer treatment .

Properties

IUPAC Name

3-(6-methyl-8-oxo-5H-[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O3/c1-5-6(2-3-7(14)15)8(16)9-11-10-4-13(9)12-5/h4,12H,2-3H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEEFJCBNUHKWOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=NN=CN2N1)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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